![molecular formula C19H27N3O4 B5532463 2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5532463.png)
2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one often involves the reaction of furan-2-carboxylic acids and furfural with diazonium salts, leading to arylfuran-2-carboxylic acids. These acids can then be converted into acyl chlorides and subsequently used to prepare morpholine derivatives through various synthetic pathways, including the use of Willgerodt-Kindler reactions for certain transformations (Matiichuk et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds within this class, including diazaspirodecanone derivatives, is characterized by the presence of a spirocyclic core, which integrates a diaza (nitrogen-containing) ring and a cyclohexane or similar ring in a spiro configuration. The structure is further modified by substituents such as morpholine and furan rings, which are known to influence the chemical and physical properties of these molecules (Farag et al., 2008).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, reflecting their complex structure. The presence of furan and morpholine rings allows for reactions typical of aromatic systems, while the spirocyclic core can participate in cycloaddition reactions and other transformations typical for cyclic compounds. The exact reactions and properties would depend on the specific substituents and the overall molecular context (Adib et al., 2008).
Safety and Hazards
The safety and hazards associated with “2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one” would depend on factors such as its toxicity, reactivity, and the specific context in which it is used. It’s important to note that similar compounds have demonstrated some toxicity rate (LD 50 = 300 mg/kg, white mice) .
Propiedades
IUPAC Name |
2-methyl-8-[5-(morpholin-4-ylmethyl)furan-3-carbonyl]-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-20-14-19(11-17(20)23)2-4-22(5-3-19)18(24)15-10-16(26-13-15)12-21-6-8-25-9-7-21/h10,13H,2-9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYXDNLJWUGKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=COC(=C3)CN4CCOCC4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

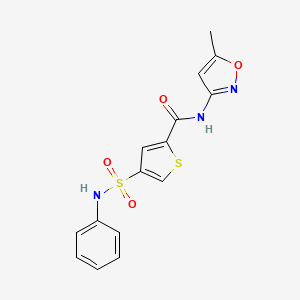
![2,6-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5532389.png)
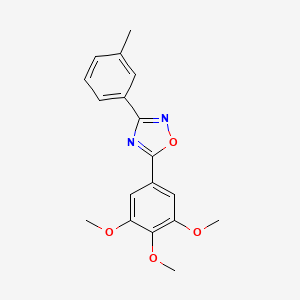
![3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5532400.png)
![(3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5532413.png)

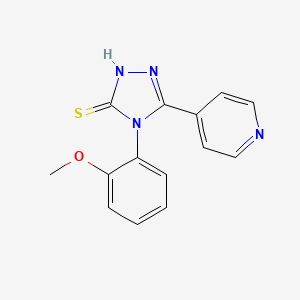
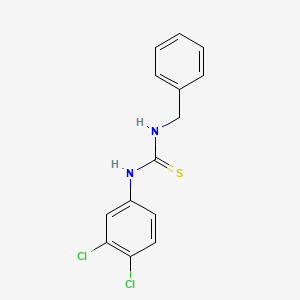
![3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5532448.png)

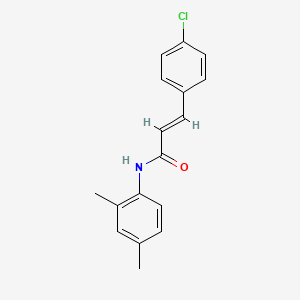
![(1S*,5R*)-6-propyl-3-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5532457.png)
![1-cyclopentyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5532477.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5532480.png)